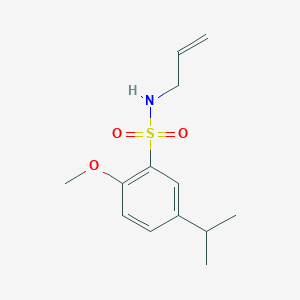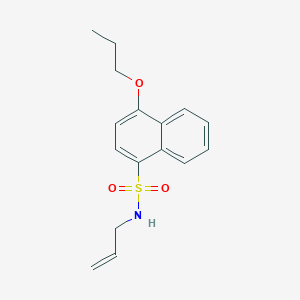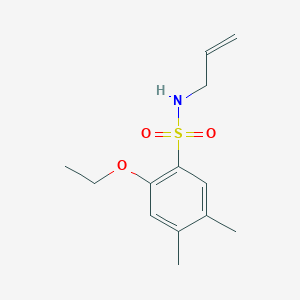
4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide, also known as EHPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical properties, which make it suitable for use in a variety of laboratory experiments and studies. In
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide has been used in a variety of scientific research applications, including studies on enzyme inhibition, protein binding, and drug discovery. This compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which has implications for the treatment of diseases such as glaucoma and epilepsy. 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide has also been used in studies on protein binding, where it has been shown to bind to certain proteins with high affinity. This property makes it useful for drug discovery and the development of new therapeutics.
Wirkmechanismus
The mechanism of action of 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the binding of certain proteins. 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition may lead to a decrease in intraocular pressure, making 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide a potential treatment for glaucoma.
Biochemical and Physiological Effects:
4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the binding of certain proteins, and the potential to decrease intraocular pressure. In addition, 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide has been shown to have low toxicity and is well-tolerated in laboratory animals, making it a promising compound for further research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide in lab experiments include its unique chemical properties, its ability to inhibit certain enzymes and bind to certain proteins, and its low toxicity. However, there are also limitations to using 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Zukünftige Richtungen
There are many potential future directions for research on 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide, including further studies on its mechanism of action, its potential applications in drug discovery, and its use in the treatment of diseases such as glaucoma and epilepsy. In addition, there may be other enzymes and proteins that 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide can interact with, leading to new avenues of research. Finally, there may be new synthesis methods that can be developed to improve the yield and purity of 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide, making it more accessible for research purposes.
Conclusion:
In conclusion, 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide is a chemical compound with unique properties that make it suitable for use in a variety of scientific research applications. Its ability to inhibit certain enzymes and bind to certain proteins makes it a promising compound for drug discovery and the development of new therapeutics. While there are limitations to using 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide, there are also many potential future directions for research on this compound, making it an exciting area of study in the field of scientific research.
Synthesemethoden
The synthesis of 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide involves the reaction of 4-nitro-N-(2-hydroxypropyl)-1-naphthalenesulfonamide with ethanol in the presence of a catalyst. The resulting product is then reduced using a reducing agent such as iron powder or zinc dust to yield 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide. This synthesis method has been optimized to produce high yields of 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide with minimal impurities.
Eigenschaften
Produktname |
4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide |
|---|---|
Molekularformel |
C15H19NO4S |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
4-ethoxy-N-(2-hydroxypropyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C15H19NO4S/c1-3-20-14-8-9-15(13-7-5-4-6-12(13)14)21(18,19)16-10-11(2)17/h4-9,11,16-17H,3,10H2,1-2H3 |
InChI-Schlüssel |
LBTRYYMZVOOSQQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC(C)O |
Kanonische SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272669.png)
![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272670.png)
![2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272671.png)
![2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272675.png)








